molecular formula C25H20FN7O2 B2810876 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031595-32-0

3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2810876
CAS No.: 1031595-32-0
M. Wt: 469.48
InChI Key:
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Description

3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinazoline core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and molecular interactions.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique properties can be utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common approach includes the formation of the triazoloquinazoline core followed by the introduction of the fluorophenyl and pyridinylpiperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can modify the compound’s electronic structure, potentially enhancing its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The precise pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its triazoloquinazoline core and specific substituents make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O2/c26-18-7-4-16(5-8-18)22-23-28-24(34)19-9-6-17(15-20(19)33(23)30-29-22)25(35)32-13-11-31(12-14-32)21-3-1-2-10-27-21/h1-10,15,30H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFUNNOVQSKFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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